molecular formula C6H5ClO2S B8626288 Methyl 5-chloro-thiophene-2-carboxylic acid

Methyl 5-chloro-thiophene-2-carboxylic acid

Cat. No. B8626288
M. Wt: 176.62 g/mol
InChI Key: NELGVVDDIWKCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590203

Procedure details

5-Chloro-3-methyl-thiophene-2-carboxylic acid, melting point (methanol/H2O) 149°-152° C. (90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[C:4](C)[CH:3]=1.[CH3:11]O.O>>[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]=1[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(S1)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(S1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.